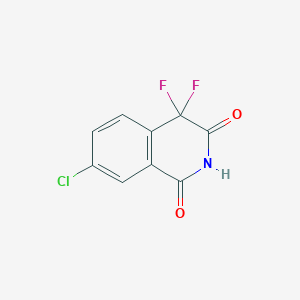
7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione
Overview
Description
7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione (CAS# 1393726-80-1) is a research chemical . It has a molecular weight of 231.58 and a molecular formula of C9H4NO2F2Cl . The IUPAC name for this compound is 7-chloro-4,4-difluoroisoquinoline-1,3-dione .
Molecular Structure Analysis
The canonical SMILES representation of this compound is C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F . The InChI representation is InChI=1S/C9H4ClF2NO2/c10-4-1-2-6-5(3-4)7(14)13-8(15)9(6,11)12/h1-3H,(H,13,14,15) . The compound has a complexity of 321 and it is canonicalized .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 46.2Ų . It has a heavy atom count of 15, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound has no rotatable bonds . The XLogP3 of the compound is 2 .
Scientific Research Applications
Medicinal Chemistry and Drug Development:
- The modification of the isoquinoline-1,3-dione scaffold, including fluorination, is an area of interest in medicinal chemistry. Golushko et al. (2019) developed a metal-free approach for arylating and fluorinating diazo homophthalimides, which includes derivatives of isoquinoline-1,3-diones. This method is important for creating isoquinoline-1,3-dione compounds that can serve as carboxylic acid isosteres and precursors for other medicinal compounds (Golushko et al., 2019).
Synthetic Methodologies:
- Innovative synthetic methods have been developed to create perfluorinated isoquinoline-1,3-diones. Tang et al. (2015) reported a visible-light-induced carboperfluoroalkylation of alkenes leading to the formation of these compounds, which demonstrates the advancement in synthetic techniques for creating complex molecules (Tang et al., 2015).
- Niu and Xia (2022) reviewed the synthesis of isoquinoline-1,3-diones using radical cascade reactions. This showcases the growing interest in developing efficient and green synthetic methods for these compounds (Niu & Xia, 2022).
Pharmacological Applications:
- Isoquinoline-1,3-diones have been investigated for their potential in treating viral infections. For instance, Billamboz et al. (2011) studied 2-hydroxyisoquinoline-1,3-diones as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This research highlights the therapeutic potential of these compounds in antiviral therapies (Billamboz et al., 2011).
Material Science and Catalysis:
- Shabani et al. (2021) explored 2-aminoisoindoline-1,3-dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles. These nanoparticles were used as catalysts for synthesizing 4H-pyran derivatives, demonstrating the application of isoquinoline-1,3-diones in material science and catalysis (Shabani et al., 2021).
Biophysical and Biochemical Research:
- The binding mechanisms of isoquinoline-1,3-diones with biological macromolecules are also a subject of study. Mati et al. (2013) investigated the binding of a naphthalimide-based organoselenocyanate derivative of isoquinoline-1,3-dione with calf thymus DNA, which has implications for understanding drug-DNA interactions and the development of anticancer and neuroprotective drugs (Mati et al., 2013).
properties
IUPAC Name |
7-chloro-4,4-difluoroisoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2NO2/c10-4-1-2-6-5(3-4)7(14)13-8(15)9(6,11)12/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIYSRNFJKEFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





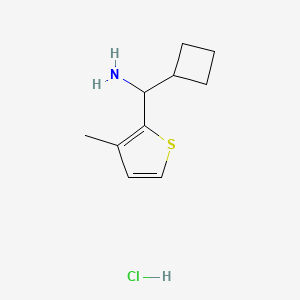
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
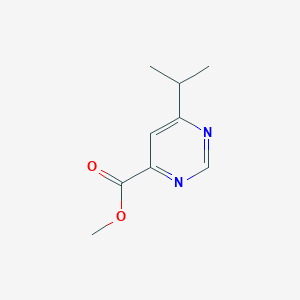
![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
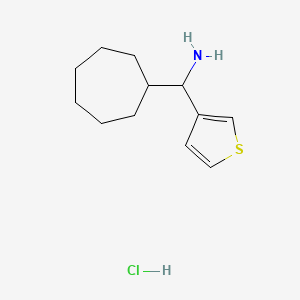
![2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1489913.png)
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)
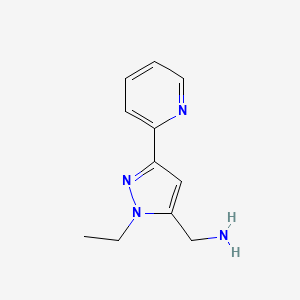

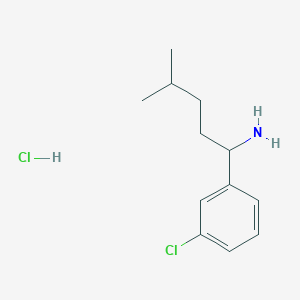
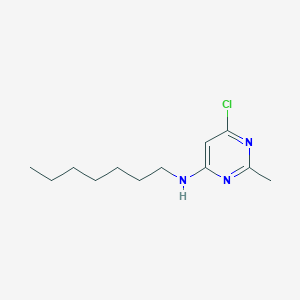
![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)